1-(2,4-Dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]ethanone
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Overview
Description
1-(2,4-Dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]ethanone is an organic compound that belongs to the class of ketones It features a phenyl group substituted with two methyl groups at the 2 and 4 positions, a pyrimidinyl group substituted with two methyl groups at the 4 and 6 positions, and a sulfanyl group linking the two aromatic systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]ethanone typically involves the following steps:
Formation of the Ethanone Backbone: The ethanone backbone can be synthesized through a Friedel-Crafts acylation reaction, where 2,4-dimethylbenzoyl chloride reacts with an appropriate nucleophile under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol (e.g., 4,6-dimethyl-2-pyrimidinethiol) reacts with the ethanone intermediate.
Final Assembly: The final compound is obtained by combining the two aromatic systems through a coupling reaction, often facilitated by a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Properties
Molecular Formula |
C16H18N2OS |
---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone |
InChI |
InChI=1S/C16H18N2OS/c1-10-5-6-14(11(2)7-10)15(19)9-20-16-17-12(3)8-13(4)18-16/h5-8H,9H2,1-4H3 |
InChI Key |
FQBXXYUCXUJJAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CSC2=NC(=CC(=N2)C)C)C |
Origin of Product |
United States |
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